Dipropylsulfamoyl chloride

Description

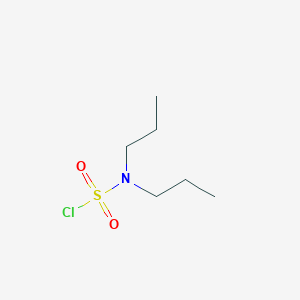

Dipropylsulfamoyl chloride (CAS 10539-95-4), also known as diisopropylsulfamoyl chloride, is an organosulfur compound with the molecular formula C₆H₁₄ClNO₂S and a molecular weight of 199.7 g/mol . It is characterized by a sulfamoyl chloride functional group (-SO₂NCl-) substituted with two isopropyl groups. Key properties include a density of 1.188 g/cm³, a boiling point of 246.6°C, and a predicted pKa of -9.24, indicating strong acidity under specific conditions . This compound is primarily used as an intermediate in pharmaceutical synthesis, notably in the production of Probenecid-related compounds and their impurities, such as Ethyl 4-(Dipropylsulfamoyl)benzoate .

Properties

IUPAC Name |

N,N-dipropylsulfamoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClNO2S/c1-3-5-8(6-4-2)11(7,9)10/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDSKMQFMZFSQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropylsulfamoyl chloride can be synthesized from dipropylamine through a chlorination process. The reaction typically involves the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The general reaction scheme is as follows: [ \text{(C3H7)2NSO2H} + \text{SOCl2} \rightarrow \text{(C3H7)2NSO2Cl} + \text{HCl} + \text{SO2} ]

Industrial Production Methods

In industrial settings, the production of dipropylsulfamoyl chloride may involve continuous flow processes to ensure efficient and large-scale synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

Dipropylsulfamoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonyl derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form dipropylsulfamide and hydrochloric acid. [ \text{(C3H7)2NSO2Cl} + \text{H2O} \rightarrow \text{(C3H7)2NSO2H} + \text{HCl} ]

Common Reagents and Conditions

Common reagents used in reactions with dipropylsulfamoyl chloride include:

Amines: For the formation of sulfonamides.

Alcohols: For the formation of sulfonates.

Thiols: For the formation of sulfonyl derivatives.

Major Products Formed

The major products formed from reactions with dipropylsulfamoyl chloride include sulfonamides, sulfonates, and sulfonyl derivatives, depending on the nucleophile used in the reaction.

Scientific Research Applications

Dipropylsulfamoyl chloride has several applications in scientific research, including:

Chemistry: Used as a reagent in the synthesis of various organic compounds, particularly in the formation of sulfonamide and sulfonate derivatives.

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of dipropylsulfamoyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. It readily reacts with nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonyl derivatives. The molecular targets and pathways involved in its reactions depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Sulfamoyl Chlorides

Structural and Physical Properties

The following table compares dipropylsulfamoyl chloride with dimethylsulfamoyl chloride, a structurally analogous compound with methyl substituents:

Key Observations:

- Molecular Weight : Dipropylsulfamoyl chloride has a higher molecular weight due to its bulkier isopropyl substituents compared to the methyl groups in dimethylsulfamoyl chloride.

- Reactivity : The steric hindrance from isopropyl groups in dipropylsulfamoyl chloride may reduce its reactivity in nucleophilic substitution reactions compared to the less hindered dimethyl analog .

- Boiling Point : The higher boiling point of dipropylsulfamoyl chloride (246.6°C) reflects stronger intermolecular van der Waals forces from its larger alkyl chains .

Chemical Stability and Handling

- Dipropylsulfamoyl Chloride : Its stability is influenced by the electron-withdrawing sulfamoyl group and steric protection from isopropyl substituents. However, it is moisture-sensitive and requires anhydrous storage conditions .

- Dimethylsulfamoyl Chloride : Likely more reactive due to reduced steric hindrance, making it prone to hydrolysis if exposed to moisture .

Research Findings and Trends

- Steric Effects : Bulkier alkyl groups (e.g., isopropyl) in sulfamoyl chlorides decrease reactivity in SN2 reactions but enhance thermal stability .

- Pharmaceutical Relevance : Dipropylsulfamoyl chloride’s role in Probenecid impurity synthesis underscores its importance in ensuring drug safety and regulatory compliance .

- Synthetic Flexibility : Dimethylsulfamoyl chloride is favored in reactions requiring faster kinetics, while dipropyl variants are selected for controlled reactivity in complex syntheses .

Biological Activity

Dipropylsulfamoyl chloride is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Sulfonamides are known for their antibacterial properties, and the modification of their chemical structure can lead to enhanced efficacy against various pathogens and diseases. This article explores the biological activity of dipropylsulfamoyl chloride, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Dipropylsulfamoyl chloride is characterized by the presence of a sulfonamide group attached to a dipropyl chain. The chemical formula can be represented as CHClNOS. Its structure allows it to interact with biological targets effectively, influencing its pharmacological properties.

The primary mechanism of action for dipropylsulfamoyl chloride is similar to other sulfonamides, which involve the inhibition of bacterial folic acid synthesis. This inhibition occurs through competitive antagonism with para-aminobenzoic acid (PABA), a substrate necessary for the synthesis of folate in bacteria. The disruption of folate synthesis impairs bacterial growth and replication, making sulfonamides effective antimicrobial agents.

Biological Activity

Recent studies have highlighted various biological activities associated with dipropylsulfamoyl chloride:

- Antimicrobial Activity : Dipropylsulfamoyl chloride exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its potency can be attributed to its structural modifications that enhance binding affinity to bacterial enzymes involved in folate synthesis.

- Anticancer Potential : Some derivatives of sulfonamides, including dipropylsulfamoyl chloride, have shown promise in inhibiting cancer cell proliferation. Research indicates that these compounds can induce apoptosis in specific cancer cell lines, such as prostate and breast cancer cells.

- Anti-inflammatory Effects : Preliminary studies suggest that dipropylsulfamoyl chloride may possess anti-inflammatory properties, potentially through the modulation of cytokine production and reduction of oxidative stress markers.

Case Studies and Research Findings

Several studies have evaluated the biological activity of dipropylsulfamoyl chloride and its derivatives:

- Antibacterial Efficacy : A study conducted by Khaled et al. demonstrated that sulfonamide derivatives exhibit varying degrees of antibacterial activity against common pathogens. The dipropyl derivative showed enhanced efficacy compared to traditional sulfonamides, particularly against resistant strains .

- Cytotoxicity in Cancer Cells : In vitro assays revealed that dipropylsulfamoyl chloride selectively inhibited the growth of prostate cancer cells (PC-3) with an IC50 value significantly lower than that of standard chemotherapeutics . This suggests a potential role for this compound in cancer therapy.

- 3D-QSAR Studies : Quantitative structure-activity relationship (QSAR) models have been developed to predict the biological activity of dipropylsulfamoyl chloride based on its molecular features. These models indicate that specific structural attributes correlate with increased antibacterial and anticancer activities .

Data Table: Biological Activity Comparison

| Compound | Antibacterial Activity | IC50 (Cancer Cells) | Anti-inflammatory Effects |

|---|---|---|---|

| Dipropylsulfamoyl Chloride | High | 15 µM | Moderate |

| Standard Sulfonamide | Moderate | 25 µM | Low |

| Novel Derivative A | Very High | 10 µM | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.